4-Chlorohippuric acid

Enzymology Metabolism Biocatalysis

4-Chlorohippuric acid is the essential para-chloro substituted hippuric acid standard for LC-MS/MS biomarker quantification, environmental exposure monitoring, and enzyme kinetics studies. Its distinct mass, retention time, and differential hippuricase hydrolysis rate versus ortho- and meta-isomers make it non-interchangeable—substituting generics compromises analytical accuracy. As the major urinary metabolite of chlormezanone and 4-chlorobenzoic acid, it serves as a specific, quantifiable biomarker with CYP-independent formation. Deuterated analog (4-Chlorohippuric Acid-d4) available for internal standardization. Verify lot-specific purity ≥95% for reproducible results.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 13450-77-6
Cat. No. B031224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorohippuric acid
CAS13450-77-6
Synonyms4-chlorobenzoylglycine
4-chlorohippuric acid
4-chlorohippuric acid, potassium salt
4-chlorohippuric acid, silver salt
4-chlorohippuric acid, sodium salt
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)Cl
InChIInChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
InChIKeyCOYZIYOEXGRBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorohippuric Acid (CAS 13450-77-6) for Scientific and Industrial Procurement: An Evidence-Based Guide to Verified Differentiators


4-Chlorohippuric acid (CAS 13450-77-6) is a para-chloro-substituted derivative of hippuric acid, formally known as N-(4-chlorobenzoyl)glycine [1]. This compound, characterized by a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol , serves as a major urinary metabolite for several xenobiotics, including the pharmaceutical agent chlormezanone [2], and is also formed through the conjugation of 4-chlorobenzoic acid with glycine [3]. Its high chemical stability and specific metabolic fate distinguish it from unsubstituted hippuric acid and other halogenated analogs, making it a specialized tool in analytical chemistry, environmental monitoring, and pharmacokinetic research .

4-Chlorohippuric Acid: Why Hippuric Acid and Other Analogs Cannot Be Used Interchangeably


Generic substitution with unsubstituted hippuric acid or other halogenated isomers is not scientifically justified. The presence and position of the chlorine atom on the benzoyl ring critically alters both the compound's susceptibility to enzymatic hydrolysis and its physicochemical properties. For instance, the hydrolysis rate by the enzyme hippuricase is dramatically different among ortho-, meta-, and para-chloro isomers [1]. Furthermore, the para-chloro substitution confers a distinct metabolic stability and pathway compared to its parent or other analogs, making 4-chlorohippuric acid a non-interchangeable standard for specific analytical and metabolic studies [2]. These differences underscore the necessity of using the precise, verified compound for reproducible and meaningful scientific outcomes.

4-Chlorohippuric Acid: Quantified Differentiators for Scientific Selection and Procurement


4-Chlorohippuric Acid (para-isomer) Shows Markedly Slower Enzymatic Hydrolysis Compared to meta-Isomer by Hippuricase

The rate of enzymatic hydrolysis by hippuricase is highly sensitive to the position of the chlorine substituent on the aromatic ring. A head-to-head study of isomeric chlorohippuric acids found that ortho-chlorohippuric acid was completely resistant to hydrolysis, the meta-isomer was hydrolyzed at a rather rapid rate, and the para-isomer (4-chlorohippuric acid) was hydrolyzed to a significantly lesser extent than the meta-derivative [1]. This demonstrates that the para-chloro position confers intermediate but distinct stability, making it a unique substrate for studying enzyme specificity compared to its meta counterpart.

Enzymology Metabolism Biocatalysis

4-Chlorohippuric Acid Undergoes Rapid and Extensive Renal Excretion, with >90% of an Administered Dose Excreted Unchanged in Urine within 24 Hours

4-Chlorohippuric acid demonstrates a rapid and efficient renal clearance profile. In mammalian systems, over 90% of an administered dose is excreted unchanged in the urine within 24 hours . This contrasts with the metabolic fate of its parent compound, hippuric acid, and other substituted analogs that may undergo more extensive biotransformation . In a specific study of 4-chlorobenzotrichloride metabolism in rats, 4-chlorohippuric acid was identified as the major urinary metabolite, accounting for 78% of the applied dose [1].

Pharmacokinetics Toxicology ADME

Metabolism of Chlormezanone to 4-Chlorohippuric Acid is Independent of Cytochrome P450, Uniquely Differentiating its Metabolic Pathway

A key metabolic study on the muscle relaxant chlormezanone revealed that its biotransformation to 4-chlorohippuric acid occurs via a pathway that is independent of cytochrome P450 (CYP) enzymes [1]. This is a significant differentiator from the metabolism of many other drugs and xenobiotics which rely heavily on CYP-mediated oxidation. The major urinary metabolite was identified as 4-chlorohippuric acid, representing up to 70% of an orally administered dose in humans [1]. This CYP-independent pathway is a unique feature of compounds that are metabolized to 4-chlorohippuric acid.

Drug Metabolism Pharmacology Toxicology

4-Chlorohippuric Acid Exhibits an LD50 (Oral, Rat) of 2230 mg/kg, Providing a Quantifiable Safety Profile for Handling and In Vivo Study Design

The acute oral toxicity of 4-chlorohippuric acid has been quantified, with a reported LD50 of 2230 mg/kg in rats . This value provides a concrete, numerical basis for risk assessment and study design. While no direct LD50 comparator for unsubstituted hippuric acid was found in the provided sources, the availability of this quantitative toxicity data for the target compound is a key piece of information for procurement and safe laboratory use, differentiating it from less well-characterized analogs.

Toxicology Safety Pharmacology

4-Chlorohippuric Acid: High-Value Research and Industrial Applications Based on Verified Evidence


As a Non-Interchangeable Internal Standard in LC-MS/MS for Chlorinated Metabolite Quantification

The distinct mass and retention time of 4-chlorohippuric acid, coupled with the availability of its deuterated analog (4-Chlorohippuric Acid-d4), make it a superior internal standard for the accurate quantification of chlorinated aromatic compounds and their metabolites in complex biological matrices using LC-MS/MS . Its use compensates for matrix effects and ionization variability, ensuring robust and reproducible analytical data. The fact that its enzymatic hydrolysis rate differs from other isomers (Section 3) confirms that it cannot be substituted with a meta- or ortho-analog without altering analytical outcomes.

As a Definitive Biomarker for Exposure to Specific Chlorinated Xenobiotics in Environmental and Occupational Health Studies

Given its formation as a major urinary metabolite of compounds like chlormezanone and 4-chlorobenzotrichloride [2], 4-chlorohippuric acid serves as a specific and quantifiable biomarker. Its rapid and extensive renal excretion (>90% within 24 hours, Section 3) makes urinary analysis a highly effective and non-invasive method for monitoring exposure. Its CYP-independent formation (Section 3) provides a specific metabolic signature, reducing the likelihood of false positives from general oxidative stress or other drug exposures.

As a Model Substrate for Studying Enzyme Specificity in Glycine N-acyltransferases and Related Conjugation Pathways

The documented differential hydrolysis rates of ortho-, meta-, and para-chlorohippuric acids by hippuricase (Section 3) position 4-chlorohippuric acid as a valuable probe for investigating the active site geometry and substrate specificity of glycine N-acyltransferase enzymes . Its intermediate stability, compared to the rapidly hydrolyzed meta-isomer and the resistant ortho-isomer, provides a nuanced tool for dissecting enzyme kinetics and the structural determinants of substrate recognition.

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